molecular formula C13H11NO B1582911 2-Phenyl-1-(pyridin-2-yl)ethanone CAS No. 27049-45-2

2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911
CAS No.: 27049-45-2
M. Wt: 197.23 g/mol
InChI Key: WTYYKZLGTHPLPZ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H11NO. It is also known as benzyl-2-pyridyl ketone. This compound is characterized by the presence of a phenyl group attached to a pyridin-2-yl ethanone structure. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .

Scientific Research Applications

2-Phenyl-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-1-(pyridin-2-yl)ethanone are the cell cycle kinase 2 (CDK2) and CDK9 . These kinases play a crucial role in the regulation of the cell cycle and transcription, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This inhibition results in the modulation of CDK2 and CDK9 activities, leading to changes in the cell cycle and transcription processes .

Biochemical Pathways

The inhibition of CDK2 and CDK9 by this compound affects several biochemical pathways. For instance, it increases the expression of IKBα, a protein that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby modulating the NF-kB pathway . This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival .

Pharmacokinetics

It is known that the compound has the ability to bind intracellular labile iron, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of the labile iron pool in cells and the decrease in the production of methemoglobin . These effects can lead to changes in cellular iron homeostasis and oxygen transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iron in the cellular environment can affect the compound’s ability to bind iron and thus its mode of action . .

Safety and Hazards

The safety information and MSDS for “2-Phenyl-1-(pyridin-2-yl)ethanone” can be found on the product link provided by the manufacturer .

Future Directions

The compound “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators have been studied for their potential in increasing the expression of IkBα and Heme Oxygenase-1 and inhibiting HIV-1 . This indicates potential future directions in the study of this compound for its antiviral properties.

Relevant Papers The paper titled “Novel 2-Phenyl-1-Pyridin-2yl-Ethanone (PpY) Based Iron Chelators Increase Expression of IkBα and Heme Oxygenase-1 and Inhibit HIV-1” discusses the potential of “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators in inhibiting HIV-1 .

Biochemical Analysis

Biochemical Properties

2-Phenyl-1-(pyridin-2-yl)ethanone plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the expression of IKBα and modulate the activities of CDK2 and CDK9 . These interactions are crucial for its potential therapeutic effects, including its role as an anti-HIV-1 agent and its ability to inhibit tumor growth.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to reduce the labile iron pool in THP-1 cells and decrease the production of methemoglobin in red blood cells . Additionally, it induces the expression of heme oxygenase-1 and retains NF-kB in the cytoplasm, thereby reducing its nuclear presence . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with intracellular labile iron. It binds to iron, reducing its availability for other cellular processes. This binding interaction leads to the inhibition of CDK9 activity and the induction of IKBα expression . Furthermore, it induces the expression of heme oxygenase-1, which plays a role in reducing oxidative stress and inhibiting HIV-1 replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown stability in reducing the labile iron pool and decreasing methemoglobin production in red blood cells . Long-term studies indicate that it maintains its efficacy in modulating gene expression and cellular functions over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits HIV-1 replication and reduces oxidative stress without exhibiting cytotoxicity . Higher doses may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as heme oxygenase-1 and CDK9, influencing metabolic flux and metabolite levels . Its role as an iron chelator also affects iron metabolism, reducing the availability of iron for other cellular processes . These interactions highlight its potential in modulating metabolic pathways and influencing cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. It efficiently binds to intracellular labile iron, facilitating its transport and distribution within the cell . This interaction also affects its localization and accumulation, influencing its overall efficacy and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with intracellular labile iron and modulates gene expression . Its localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles within the cell.

Preparation Methods

The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-pyridylmagnesium bromide, followed by oxidation with a suitable oxidizing agent. Another method includes the condensation of benzaldehyde with 2-acetylpyridine in the presence of a base, followed by oxidation .

Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

2-Phenyl-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Comparison with Similar Compounds

2-Phenyl-1-(pyridin-2-yl)ethanone can be compared with other similar compounds such as quinoline derivatives and imidazole-containing compounds. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, quinoline derivatives are known for their antimicrobial and antimalarial properties, while imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antifungal effects .

Similar compounds include:

  • Quinoline
  • Imidazole
  • Pyridine derivatives

Each of these compounds has unique features that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

2-phenyl-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYKZLGTHPLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292408
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27049-45-2
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl picolinate (1.0 g, 6.62 mmol) in anhydrous tetrahydrofuran (15 mL) was added benzylmagnesium chloride (3.64 mL, 7.28 mmol) at −78° C. The mixture was stirred at −78° C. for 5 h, and poured into saturated aqueous ammonium chloride solution (70 mL), and extracted with ethyl acetate (50 mL×2). The organic layer was washed with brine (80 mL), and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give Intermediate 27 (700 mg, yield 53.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
53.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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